2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-
Overview
Description
Synthesis Analysis
The synthesis of furanones, including compounds similar to 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, often involves the selective hydration of alkynes or the cyclization of appropriate precursors. For instance, Saimoto, Hiyama, and Nozaki (1983) described regiocontrolled formation methods for dihydro-3(2H)-furanone derivatives from 2-butyne-1,4-diol derivatives, which could be related to the synthesis strategies for our compound of interest (Saimoto, Hiyama, & Nozaki, 1983).
Molecular Structure Analysis
The molecular structure of furanones like 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, features a planar furan ring which can influence its reactivity and interaction with other molecules. The presence of hydroxy and hydroxymethyl groups adds to its reactivity by providing sites for further chemical modifications.
Chemical Reactions and Properties
Furanones participate in a variety of chemical reactions, including halolactonization, hydroxylation, and condensation reactions. For example, Ma, Wu, and Shi (2004) reported on the synthesis of halo-substituted furanones via halolactonization and hydroxylation, highlighting the versatile reactivity of the furanone core structure (Ma, Wu, & Shi, 2004).
Scientific Research Applications
Flavor Compounds in Food
2(3H)-Furanone compounds have been identified in various cooked foodstuffs, where they play a crucial role as flavor compounds. These compounds are mainly formed from Maillard reactions between sugars and amino acids during heating. They contribute significantly to the flavors of strawberries, raspberries, pineapples, and tomatoes. The biosynthesis routes for these compounds in these fruits remain unknown. Additionally, 2(3H)-Furanones have shown mutagenic properties in laboratory tests but also exhibit anti-carcinogenic effects in animal diets treated with cancer-inducing compounds. This dual nature of the compounds presents a complex interplay between mutagenic and anti-carcinogenic activities in the diet (Slaughter, 2007).
Biological and Chemical Synthesis
In the biological realm, certain 2(3H)-Furanones serve as pheromones and play roles in inter-organism signaling. For example, 5-Methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in cockroaches. Furthermore, these compounds are involved in the defense mechanisms of some fruits against fungal growth. In the context of chemical synthesis, methods have been developed to synthesize isotopomeric dihydro-2(3H)furanones, demonstrating their utility in specialized chemical applications (Frediani et al., 2007).
Pharmaceutical and Medicinal Chemistry
These compounds are also explored in pharmaceutical and medicinal chemistry. For instance, bioisosteres of ultrapotent protein kinase C (PKC) ligand have been designed and synthesized using 2(3H)-Furanone structures, indicating their potential in drug discovery and development (Lee, 1998).
properties
IUPAC Name |
3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPUQOPHZOEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1C(COC1=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910983 | |
Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)- | |
CAS RN |
109075-62-9 | |
Record name | Virginiamycin butanolide C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109075629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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